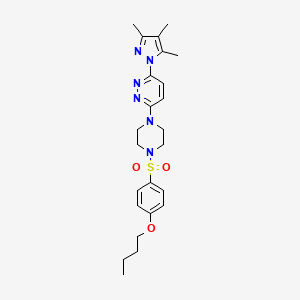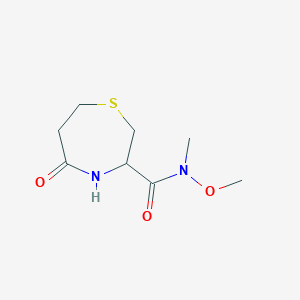
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide, also known as Metixene, is a synthetic compound that belongs to the thiazepane class of drugs. It has been extensively studied for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide acts as a dopamine receptor antagonist, which means it blocks the action of dopamine in the brain. This can help alleviate symptoms of Parkinson's disease, which is caused by a lack of dopamine in the brain. In addition, this compound also acts as a serotonin receptor antagonist, which can help alleviate symptoms of schizophrenia. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This can help improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which can help alleviate symptoms of Parkinson's disease. It has also been shown to decrease the activity of the prefrontal cortex, which can help alleviate symptoms of schizophrenia. In addition, this compound has been shown to increase the levels of acetylcholine in the brain, which can help improve cognitive function in patients with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide has a number of advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It is also relatively stable, which makes it easy to store and transport. However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life, which means it needs to be administered frequently to maintain therapeutic levels in the body. In addition, it can have side effects such as dizziness, nausea, and vomiting, which can affect the results of lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. In addition, further research is needed to investigate the long-term effects of this compound on the brain and its potential for neuroprotection. Finally, research is needed to develop new and improved synthesis methods for this compound that are more efficient and cost-effective.
Synthesemethoden
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide is synthesized by reacting 2-amino-5-methylthiazole with methyl formate to obtain N-methyl-N-(2-methylthiazol-5-yl) formamide. This is then reacted with methoxyacetyl chloride in the presence of triethylamine to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease. It has been shown to have a positive effect on dopamine receptors in the brain, which can help alleviate symptoms of Parkinson's disease. In addition, this compound has been shown to have antipsychotic effects, making it a potential treatment for schizophrenia. It has also been shown to improve cognitive function in patients with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-methoxy-N-methyl-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c1-10(13-2)8(12)6-5-14-4-3-7(11)9-6/h6H,3-5H2,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEUETPKBSDBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CSCCC(=O)N1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

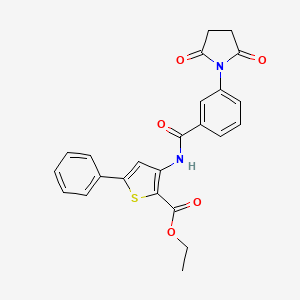
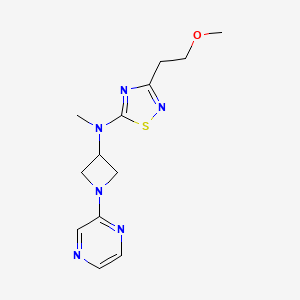
![N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2446769.png)
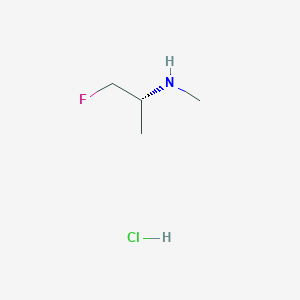
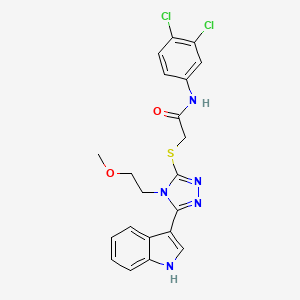
![4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2446772.png)
![2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole](/img/structure/B2446774.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2446775.png)
![3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride](/img/structure/B2446776.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B2446777.png)
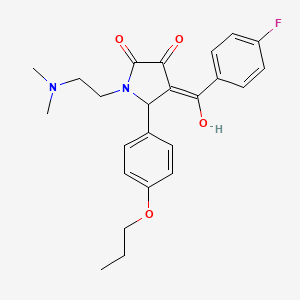
![Methyl 4-(1,3-dimethyl-2,4-dioxo-6-(o-tolylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B2446781.png)

